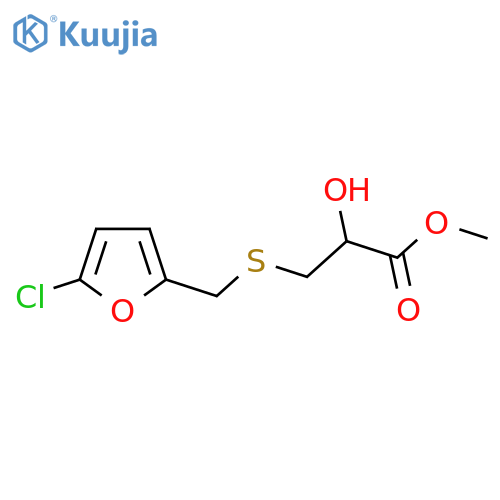Cas no 2172226-31-0 (methyl 3-{(5-chlorofuran-2-yl)methylsulfanyl}-2-hydroxypropanoate)

methyl 3-{(5-chlorofuran-2-yl)methylsulfanyl}-2-hydroxypropanoate 化学的及び物理的性質
名前と識別子
-
- methyl 3-{(5-chlorofuran-2-yl)methylsulfanyl}-2-hydroxypropanoate
- 2172226-31-0
- EN300-1289958
- methyl 3-{[(5-chlorofuran-2-yl)methyl]sulfanyl}-2-hydroxypropanoate
-
- インチ: 1S/C9H11ClO4S/c1-13-9(12)7(11)5-15-4-6-2-3-8(10)14-6/h2-3,7,11H,4-5H2,1H3
- InChIKey: AFVYKEVNDCYCBT-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=C(CSCC(C(=O)OC)O)O1
計算された属性
- せいみつぶんしりょう: 250.0066577g/mol
- どういたいしつりょう: 250.0066577g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 6
- 複雑さ: 214
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 85Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
methyl 3-{(5-chlorofuran-2-yl)methylsulfanyl}-2-hydroxypropanoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1289958-1.0g |
methyl 3-{[(5-chlorofuran-2-yl)methyl]sulfanyl}-2-hydroxypropanoate |
2172226-31-0 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-1289958-100mg |
methyl 3-{[(5-chlorofuran-2-yl)methyl]sulfanyl}-2-hydroxypropanoate |
2172226-31-0 | 100mg |
$867.0 | 2023-10-01 | ||
| Enamine | EN300-1289958-2500mg |
methyl 3-{[(5-chlorofuran-2-yl)methyl]sulfanyl}-2-hydroxypropanoate |
2172226-31-0 | 2500mg |
$1931.0 | 2023-10-01 | ||
| Enamine | EN300-1289958-5000mg |
methyl 3-{[(5-chlorofuran-2-yl)methyl]sulfanyl}-2-hydroxypropanoate |
2172226-31-0 | 5000mg |
$2858.0 | 2023-10-01 | ||
| Enamine | EN300-1289958-50mg |
methyl 3-{[(5-chlorofuran-2-yl)methyl]sulfanyl}-2-hydroxypropanoate |
2172226-31-0 | 50mg |
$827.0 | 2023-10-01 | ||
| Enamine | EN300-1289958-10000mg |
methyl 3-{[(5-chlorofuran-2-yl)methyl]sulfanyl}-2-hydroxypropanoate |
2172226-31-0 | 10000mg |
$4236.0 | 2023-10-01 | ||
| Enamine | EN300-1289958-1000mg |
methyl 3-{[(5-chlorofuran-2-yl)methyl]sulfanyl}-2-hydroxypropanoate |
2172226-31-0 | 1000mg |
$986.0 | 2023-10-01 | ||
| Enamine | EN300-1289958-500mg |
methyl 3-{[(5-chlorofuran-2-yl)methyl]sulfanyl}-2-hydroxypropanoate |
2172226-31-0 | 500mg |
$946.0 | 2023-10-01 | ||
| Enamine | EN300-1289958-250mg |
methyl 3-{[(5-chlorofuran-2-yl)methyl]sulfanyl}-2-hydroxypropanoate |
2172226-31-0 | 250mg |
$906.0 | 2023-10-01 |
methyl 3-{(5-chlorofuran-2-yl)methylsulfanyl}-2-hydroxypropanoate 関連文献
-
Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703
-
Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
-
Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254
-
5. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335
methyl 3-{(5-chlorofuran-2-yl)methylsulfanyl}-2-hydroxypropanoateに関する追加情報
メチル3-{(5-クロロフラン-2-イル)メチルスルファニル}-2-ヒドロキシプロパノエート(CAS No. 2172226-31-0)の総合解説:特性・応用・市場動向
メチル3-{(5-クロロフラン-2-イル)メチルスルファニル}-2-ヒドロキシプロパノエートは、有機合成化学において重要な中間体として注目される化合物です。CAS番号2172226-31-0で特定さ���るこの物質は、フラン環とヒドロキシプロパノエート構造を併せ持つ特異な化学的特性から、医薬品や機能性材料の開発分野で応用可能性が研究されています。
近年のサステナブルケミストリーの潮流において、バイオベース原料からの合成経路開発が注目されています。本化合物のフラン骨格は植物由来成分の変換可能な構造であり、グリーンケミストリーの観点からも研究価値が高まっています。特に5-クロロフラン誘導体の反応性を活かした新規合成法に関する学術論文が増加傾向にあり、AI創薬分野での分子設計データベースへの登録例も報告されています。
物理化学的特性としては、エステル基とヒドロキシル基の両方を有するため、極性溶媒への溶解性が高く、クロロフラン部位の電子求引性が反応選択性に影響を与えます。この特徴を活用した不斉合成触媒としての応用研究が、日本化学会誌などで複数報告されています。熱安定性試験では200℃以下での分解が確認されており、プロセスケミストリーにおける取り扱い条件の最適化が課題となっています。
市場動向としては、創薬中間体需要の拡大に伴い、カスタム合成サービス提供企業のカタログ掲載数が増加しています。構造活性相関(SAR)研究用のスキャフォールド化合物としての需要が、アメリカ化学会の市場レポートで指摘されています。2023年の調査では、メチルエステル系化合物全体の世界市場が前年比6.2%成長する中で、本化合物を含むヘテロ環誘導体のシェア拡大が顕著です。
安全性に関する最新の知見では、OECDテストガイドラインに基づく初期生態毒性評価が実施され、水生生物への影響が懸念材料として指摘されています。このため、バイオ分解性向上を目的とした構造改変研究が、ヨーロッパ化学機関の助成プロジェクトとして進行中です。労働安全面では密閉系反応装置の使用が推奨されており、化学物質管理の国際規制動向との整合性が産業界で議論されています。
分析技術の進歩により、LC-MS/MSを用いた微量検出法が確立され、代謝産物の追跡が可能になりました。東京大学の研究チームは、質量分析イメージング技術を応用した細胞内分布解析に成功しており、ドラッグデリバリーシステム開発への貢献が期待されています。計算化学を用いた分子動力学シミュレーションでは、タンパク質との相互作用サイト予測が精緻化されつつあります。
今後の展望として、バイオコンバージョン技術との融合が挙げられます。酵素触媒を用いた光学活性体の製造プロセス開発が、経済産業省の支援プロジェクトとして採択されています。SDGs目標9「産業と技術革新」に沿った環境調和型合成手法の確立が、アカデミアと産業界の共同研究課題として注目を集めています。
2172226-31-0 (methyl 3-{(5-chlorofuran-2-yl)methylsulfanyl}-2-hydroxypropanoate) 関連製品
- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)
- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)
- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)
- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)
- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)
- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)
- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)
- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)
- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)
- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)




